molecular formula C14H16BrNO2 B1268572 3-Bromo-4-methyl-7-(diethylamino)-coumarin

3-Bromo-4-methyl-7-(diethylamino)-coumarin

Cat. No.: B1268572
M. Wt: 310.19 g/mol
InChI Key: ZUEYCRIQERASHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methyl-7-(diethylamino)-coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties, making it valuable in various scientific research applications, including biological imaging and chemical sensing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-7-(diethylamino)-coumarin typically involves the bromination of 7-(diethylamino)-4-methylcoumarin. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-7-(diethylamino)-coumarin can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Major Products

The major products depend on the type of reaction. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

3-Bromo-4-methyl-7-(diethylamino)-coumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-7-(diethylamino)-coumarin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function. The fluorescent properties allow it to act as a probe, providing insights into molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-7-(diethylamino)-coumarin is unique due to the presence of both the bromine atom and the diethylamino group, which enhance its reactivity and fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .

Properties

IUPAC Name

3-bromo-7-(diethylamino)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEYCRIQERASHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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